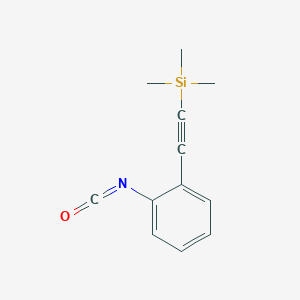

2-(Trimethylsilylethynyl)phenyl isocyanate

Description

This structural motif imparts unique steric and electronic properties, making it valuable in organic synthesis, particularly in click chemistry and polymer crosslinking. The trimethylsilyl (TMS) group enhances stability by shielding the reactive isocyanate moiety, while the ethynyl group offers opportunities for further functionalization via Sonogashira coupling or cycloaddition reactions .

Properties

IUPAC Name |

2-(2-isocyanatophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOSi/c1-15(2,3)9-8-11-6-4-5-7-12(11)13-10-14/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYUZFUKUUWPFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC=C1N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620131-64-7 | |

| Record name | [2-(2-isocyanatophenyl)ethynyl]trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilylethynyl)phenyl isocyanate typically involves the reaction of 2-(Trimethylsilylethynyl)phenylamine with phosgene or a phosgene substitute. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The process can be summarized as follows:

Starting Material: 2-(Trimethylsilylethynyl)phenylamine

Reagent: Phosgene or a phosgene substitute

Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the hazardous nature of phosgene. Non-phosgene methods, such as the use of carbonyl diimidazole, are also explored to mitigate the risks associated with phosgene.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilylethynyl)phenyl isocyanate undergoes various types of chemical reactions, including:

Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Substitution Reactions: The trimethylsilylethynyl group can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.

Cycloaddition Reactions: The compound can undergo cycloaddition reactions with nitro compounds to form oxime-like dimers.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Nitro Compounds: Participate in cycloaddition reactions with the isocyanate group.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Oxime-like Dimers: Formed from cycloaddition reactions with nitro compounds.

Scientific Research Applications

2-(Trimethylsilylethynyl)phenyl isocyanate is used in various scientific research applications, including:

Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

Material Science: It is used in the development of novel materials with specific properties imparted by the trimethylsilylethynyl group.

Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.

Polymer Chemistry: It is used in the synthesis of polymers with unique properties due to the presence of the isocyanate group.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilylethynyl)phenyl isocyanate involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group undergoes nucleophilic addition reactions, forming stable urea or carbamate linkages. The trimethylsilylethynyl group can also participate in various reactions, contributing to the overall reactivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 2-(trimethylsilylethynyl)phenyl isocyanate can be contextualized by comparing it to structurally related aryl isocyanates. Below is a detailed analysis based on substituent effects, synthesis, and safety profiles.

Table 1: Key Properties of Selected Aryl Isocyanates

Key Comparative Insights

Reactivity Trends: Electron-Withdrawing Groups (EWGs): 4-Chlorophenyl and 2-(chloromethyl)phenyl isocyanates exhibit higher reactivity due to EWGs activating the isocyanate group toward nucleophilic attack . In contrast, this compound shows moderated reactivity due to the bulky TMS group sterically hindering the isocyanate moiety . Electron-Donating Groups (EDGs): 4-(Dimethylamino)phenyl isocyanate has reduced reactivity due to the EDG deactivating the aromatic ring, making it less electrophilic .

Stability :

- The TMS group in this compound enhances stability by protecting the ethynyl group from undesired reactions, similar to how fluorinated groups stabilize 2-chloro-5-(trifluoromethyl)phenyl isocyanate .

- 2-(Chloromethyl)phenyl isocyanate is less stable due to the labile C-Cl bond, which can hydrolyze or eliminate HCl .

Synthetic Utility :

- This compound is preferred in crosslinking reactions requiring controlled reactivity, whereas phenyl isocyanate is used in bulk carbamoylation of cellulose .

- 4-Chlorophenyl isocyanate is effective in synthesizing S,N-diarylisothioureas (42–60% yields), with substituent position (para vs. meta) minimally affecting yields .

Safety and Handling :

- All aryl isocyanates are corrosive and require inert conditions (e.g., N₂ atmosphere) during synthesis . This compound shares safety protocols with 3-thienyl isocyanate, which mandates low-temperature reactions to control exothermicity .

Table 2: Reaction Yields with Aryl Isocyanates

Biological Activity

2-(Trimethylsilylethynyl)phenyl isocyanate (CAS No. 1620131-64-7) is a chemical compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and applications in various fields.

Chemical Structure and Properties

The molecular structure of this compound features a phenyl ring substituted with a trimethylsilylethynyl group and an isocyanate functional group. This configuration contributes to its reactivity and interaction with biological targets.

The biological activity of isocyanates, including this compound, often involves their electrophilic nature, allowing them to react with nucleophilic sites in proteins, particularly cysteine residues. This reactivity can lead to various biological effects, including:

- Covalent Modification : Electrophilic compounds like isocyanates can form covalent bonds with amino acids in proteins, potentially altering their function.

- Cellular Stress Response : The interaction with cellular proteins may trigger stress responses, including oxidative stress and apoptosis.

- Inhibition of Enzymatic Activity : By modifying active sites on enzymes, isocyanates can inhibit their activity, impacting metabolic pathways.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating potent activity against specific cancer types. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.4 |

| MCF-7 (breast cancer) | 3.2 |

| A549 (lung cancer) | 4.8 |

These results suggest that the compound may serve as a potential lead for the development of anticancer agents.

Mechanistic Insights

Further investigation into the mechanism revealed that this compound induces ferroptosis in cancer cells. Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides. The compound's ability to induce this pathway was confirmed through:

- Western Blot Analysis : Increased levels of lipid peroxidation markers were observed.

- Cell Viability Assays : Co-treatment with ferroptosis inhibitors significantly reversed the cytotoxic effects.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound in vivo demonstrated its potential as an anticancer agent. Mice bearing xenograft tumors showed reduced tumor growth when treated with the compound compared to control groups.

Case Study 2: Chemical Biology Applications

In chemical biology research, this compound has been utilized as a tool for studying protein interactions due to its electrophilic nature. It has been employed in labeling experiments to identify cysteine-containing proteins within cellular environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.